molecular formula C4H10FOP B12644109 Fluorodiethylphosphine oxide CAS No. 756-78-5

Fluorodiethylphosphine oxide

Cat. No.: B12644109
CAS No.: 756-78-5
M. Wt: 124.09 g/mol
InChI Key: VUWGFHQTOFNEEY-UHFFFAOYSA-N
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Description

Fluorodiethylphosphine oxide is an organophosphorus compound with the chemical formula C₄H₁₀FOP It is characterized by the presence of a phosphorus atom bonded to two ethyl groups, one fluorine atom, and an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluorodiethylphosphine oxide can be synthesized through several methods. One common approach involves the reaction of diethylphosphine with a fluorinating agent such as elemental fluorine or a fluorine-containing compound under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition of the reactants and products.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Safety measures are crucial due to the reactivity of fluorinating agents.

Chemical Reactions Analysis

Types of Reactions: Fluorodiethylphosphine oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.

    Reduction: It can be reduced to form diethylphosphine and other lower oxidation state derivatives.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide or potassium bromide.

Major Products Formed:

    Oxidation: Higher oxidation state phosphorus compounds.

    Reduction: Diethylphosphine and related derivatives.

    Substitution: Halogenated phosphine oxides and other substituted products.

Scientific Research Applications

Fluorodiethylphosphine oxide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.

    Biology: The compound can be employed in the study of enzyme mechanisms involving phosphorus-containing substrates.

    Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of fluorodiethylphosphine oxide involves its interaction with molecular targets through its phosphorus and fluorine atoms. The compound can act as a ligand, forming complexes with metal ions and influencing catalytic processes. Its reactivity is influenced by the electronic effects of the fluorine atom and the steric effects of the ethyl groups.

Comparison with Similar Compounds

    Diethylphosphine oxide: Lacks the fluorine atom, resulting in different reactivity and applications.

    Fluorotrimethylphosphine oxide: Contains three methyl groups instead of ethyl groups, leading to variations in steric and electronic properties.

    Fluorodiphenylphosphine oxide: Contains phenyl groups, which significantly alter its chemical behavior and applications.

Uniqueness: Fluorodiethylphosphine oxide is unique due to the presence of both ethyl groups and a fluorine atom, which impart distinct electronic and steric properties. These characteristics make it a valuable compound for specific synthetic and industrial applications.

Properties

CAS No.

756-78-5

Molecular Formula

C4H10FOP

Molecular Weight

124.09 g/mol

IUPAC Name

1-[ethyl(fluoro)phosphoryl]ethane

InChI

InChI=1S/C4H10FOP/c1-3-7(5,6)4-2/h3-4H2,1-2H3

InChI Key

VUWGFHQTOFNEEY-UHFFFAOYSA-N

Canonical SMILES

CCP(=O)(CC)F

Origin of Product

United States

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